molecular formula C6H8N2O B169307 N-Methyl-1H-pyrrole-2-carboxamide CAS No. 132911-42-3

N-Methyl-1H-pyrrole-2-carboxamide

Cat. No. B169307
M. Wt: 124.14 g/mol
InChI Key: LBZQAEQLSRWNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1H-pyrrole-2-carboxamide is a chemical compound with the CAS Number: 132911-42-3 . It has a molecular weight of 124.14 and its IUPAC name is N-methyl-1H-pyrrole-2-carboxamide .


Molecular Structure Analysis

The InChI code for N-Methyl-1H-pyrrole-2-carboxamide is 1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9) . The molecular structure of this compound involves a pyrrole ring attached to a carboxamide group .


Physical And Chemical Properties Analysis

N-Methyl-1H-pyrrole-2-carboxamide has a molecular weight of 124.14 . Its InChI code is 1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9) .

Scientific Research Applications

Imaging Cancer Tyrosine Kinase

N-Methyl-1H-pyrrole-2-carboxamide derivatives have been used in the synthesis of PET tracers for imaging cancer tyrosine kinase. One such derivative is N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, which was prepared for potential use in positron emission tomography (PET) imaging of cancer tyrosine kinase (Wang et al., 2005).

DNA Recognition and Gene Control

Compounds containing N-methyl imidazole (Im) and N-methyl pyrrole (Py), which can form stacked dimers, have been developed for targeting specific DNA sequences. These polyamides, including those containing the N-methylpyrrole-2-carboxamide moiety, are investigated as potential medicinal agents for diseases like cancer (Chavda et al., 2010).

Monoamine Oxidase Inhibition

N-Methyl-1H-pyrrole-2-carboxamide derivatives, specifically N-Benzyl- and N-propargyl-1H-pyrrole-2-carboxamides, have been synthesized and tested for their inhibitory activity against monoamine oxidase types A and B. These compounds are relevant in the context of neurological disorders and mental health (Silvestri et al., 2003).

Synthesis of Natural Alkaloids

N-Methyl-1H-pyrrole-2-carboxamide derivatives have been used in the synthesis of natural alkaloids like (-)-hanishin and (-)-longamide B. These syntheses involve a novel preparation of N-substituted pyrrole-2-carboxylates, which are important in the field of organic chemistry (Cheng et al., 2012).

Metabolism Studies

Studies on the metabolism of N-Methyl derivatives like N'-methyl-4-pyridone-3-carboxamide in humans have been conducted. These studies help understand the metabolic pathways and excretion of nicotinamide metabolites, which are crucial in understanding human nutrition and metabolic diseases (Shibata & Matsuo, 1989).

Chiral Conducting Polymers

Research into chiral conducting polymers based on polypyrrole has involved N-Methyl-1H-pyrrole-2-carboxamide derivatives. Such polymers have applications in materials science, particularly in developing new materials with unique electrical and optical properties (Chen et al., 1997).

properties

IUPAC Name

N-methyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZQAEQLSRWNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632173
Record name N-Methyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1H-pyrrole-2-carboxamide

CAS RN

132911-42-3
Record name N-Methyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1H-pyrrole-2-carboxylic acid (1 g, 9 mmol) (Aldrich, Milwaukee, Wis.) in DCM (15 mL) was added oxalyl chloride (1.1 mL) and DMF (3 drops). The mixture was stirred at room temperature resulting in 1H-pyrrole-2-carbonyl chloride. Methylamine (30 mmol) was then added to the acid chloride and the mixture was stirred at room temperature. The reaction was diluted with ethyl acetate, washed with brine (2×), NaHCO3, dried and concentrated to give 1H-pyrrole-2-carboxylic acid methylamide.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1H-pyrrole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-Methyl-1H-pyrrole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-Methyl-1H-pyrrole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-Methyl-1H-pyrrole-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-Methyl-1H-pyrrole-2-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-Methyl-1H-pyrrole-2-carboxamide

Citations

For This Compound
40
Citations
CJ Wang, XC Zeng, SH Xu - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C13H14N2O, the Npyrrole—C(H2)—C—C torsion angle is −7.7 (3) and the dihedral angle between the pyrrole and benzene rings is 83.6 (2). In the crystal, …
Number of citations: 3 scripts.iucr.org
YD Mane, SM Surwase, DO Biradar… - Journal of …, 2017 - Wiley Online Library
A series of pyrrole–2–carboxamide derivatives (4a–j) were synthesized and evaluated for theirantibacterial activity. Among the tested compounds, the most effective were 4a, 4b, 4c, 4d, …
Number of citations: 12 onlinelibrary.wiley.com
S De Bruyne, G La Regina, S Staelens, L Wyffels… - Nuclear medicine and …, 2010 - Elsevier
… potent inhibitors for MAO-A: N-(phenethyl)-N-methyl-1H-pyrrole-2-carboxamide (RS 2315) and (R)-N-(α-cyclohexylethyl)-N-methyl-1H-pyrrole-2-carboxamide (RS 2360) (Fig. 1). Their K …
Number of citations: 13 www.sciencedirect.com
XC Zeng, KP Li, F Hu, L Zheng - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
The asymmetric unit of the title compound, C13H14N2O, contains two independent molecules, which differ in the twist of the phenyl ring: the Npyrrole—C(H2)—C—C torsion angles are …
Number of citations: 3 scripts.iucr.org
S De Bruyne, L Wyffels, L Moerman… - Abstracts of …, 2009 - iris.uniroma1.it
Radiosynthesis and in vivo evaluation of [11C]-(R)-N-(1-cyclohexylethyl-N-methyl-1H-pyrrole-2-carboxamide/DE BRUYNE, S.; Wyffels, L.; Moerman, L.; LA REGINA, Giuseppe; Silvestri, …
Number of citations: 0 iris.uniroma1.it
L Liu, C He, Z Li, C Li, X Zhang… - … Section E: Structure …, 2011 - scripts.iucr.org
… The bond length of N2—C5 for the title compound (1.404 (2) Å) is about 0.07 Å longer than compound 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide (1.334 (3) Å) (Zeng et al., 2010) (Fig…
Number of citations: 1 scripts.iucr.org
R Silvestri, G La Regina, G De Martino… - Journal of medicinal …, 2003 - ACS Publications
… -1H-pyrrole-2-carboxamides (8, 12, 15, 18), N-benzyl,N-methyl 1H-pyrrole-2-carboxamide (9), N-propargyl-N-methyl 1H-pyrrole-2-carboxamide (23), or N-[2-(4-morpholinyl)ethyl]-1H-…
Number of citations: 53 pubs.acs.org
JG Greger, SJP Yoon-Miller, NR Bechtold… - The Journal of …, 2011 - ACS Publications
A regiocontrolled synthesis of unsymmetrical 3,4-diaryl-3-pyrrolin-2-ones has been achieved in three steps from 1,2-diaryl-1-nitroethenes with pyrrole-2-carboxamides (pyrrole Weinreb …
Number of citations: 77 pubs.acs.org
G La Regina, R Silvestri, M Artico… - Journal of medicinal …, 2007 - ACS Publications
… N-(4-Phenylbutyl),N-methyl 1H-pyrrole-2-carboxamide (16). It … α-Cyclohexylethyl),N-methyl-1H-pyrrole-2-carboxamide (29). … α-Cyclohexylethyl),N-methyl-1H-pyrrole-2-carboxamide (30). …
Number of citations: 134 pubs.acs.org
ERT Tiekink, M Weil - Acta Crystallographica Section E: Structure …, 2005 - researchgate.net
… The dihedral angle between the two plane is 89.91 (5) and close to the dihedral angle in 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide (Wang et al., 2011). The N-C5-C6-C7 torsion …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.